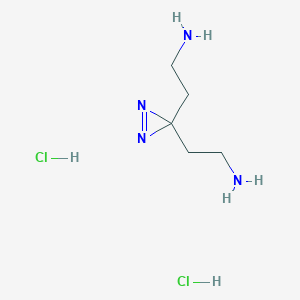
2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride, commonly known as diazirine, is a diazirine-based photo-crosslinking reagent that has been extensively used in scientific research applications. Diazirine is a small molecule that contains a highly reactive diazirine group, which can be activated by UV light to form a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, covalently crosslinking them together. This property of diazirine makes it an extremely useful tool in studying protein-protein interactions, protein-DNA interactions, and other biological processes.
作用機序
Target of Action
The primary target of 2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride are low-surface-energy (non-functionalized) materials . The compound is designed to covalently crosslink these materials .
Mode of Action
The compound interacts with its targets through the formation of highly reactive carbene intermediates . These intermediates insert themselves into C–H bonds on adjacent polymer surfaces . This interaction is activated by moderate heat or 350nm light .
Biochemical Pathways
The compound affects the biochemical pathways related to the crosslinking of polymers . The downstream effects include the bonding of dissimilar materials like PP and PE together into rigid thermoset plastics . It has been demonstrated to bond polypropylene, high density polyethylene (HDPE), and other polymers to each other .
Pharmacokinetics
Its action is dependent on the activation by moderate heat or 350nm light , which suggests that its bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the efficient and stable crosslinking of polymers . For example, it has been used to create remarkably efficient and stable perovskite solar cells . It can also strengthen ultrahigh molecular weight polyethylene (UHMWPE) textiles by crosslinking between individual fibers .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as light and heat . For instance, the compound is activated by moderate heat or 350nm light . It should be stored in a fridge or freezer, away from light .
実験室実験の利点と制限
One of the main advantages of diazirine is its ability to crosslink molecules together in a highly specific and controlled manner. This allows researchers to study protein-protein interactions, protein-DNA interactions, and other biological processes with a high degree of precision. However, one of the main limitations of diazirine is its sensitivity to UV light. This can make it difficult to work with in some experimental setups, and can also limit its use in certain biological systems.
将来の方向性
There are many potential future directions for the use of diazirine in scientific research. One area of interest is the development of new diazirine-based photo-crosslinking reagents that can be activated by different wavelengths of light. This could allow researchers to study biological processes in a wider range of experimental setups. Another area of interest is the development of new methods for analyzing and interpreting the crosslinked products generated by diazirine. This could help researchers to gain even more insights into the complex biological processes that they are studying.
合成法
The synthesis of diazirine is a multi-step process that involves the reaction of 2,2'-diazidoacetic acid with ethylenediamine in the presence of a reducing agent to form the diazirine ring. The resulting product is then purified and converted into the dihydrochloride salt form.
科学的研究の応用
Diazirine has been widely used in scientific research applications, particularly in the field of proteomics. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Diazirine has also been used to identify the binding sites of small molecules on proteins and to study the conformational changes that occur in proteins upon ligand binding.
特性
IUPAC Name |
2-[3-(2-aminoethyl)diazirin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.2ClH/c6-3-1-5(2-4-7)8-9-5;;/h1-4,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGVZKOYPSGSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1(N=N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2098127-29-6 |
Source


|
| Record name | 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)


![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)

![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)

